Cas no 1805415-68-2 (6-Bromo-3-ethyl-2-nitropyridine)

6-Bromo-3-ethyl-2-nitropyridine is a heterocyclic compound featuring a pyridine core substituted with bromo, ethyl, and nitro functional groups. Its molecular structure (C7H7BrN2O2) makes it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The bromo and nitro groups enhance reactivity, facilitating cross-coupling reactions and nucleophilic substitutions, while the ethyl group contributes to lipophilicity. This compound is characterized by high purity and stability, ensuring consistent performance in synthetic workflows. Its versatility in constructing complex nitrogen-containing frameworks underscores its importance in medicinal chemistry and material science research. Proper handling under inert conditions is recommended due to its sensitivity to moisture and light.
6-Bromo-3-ethyl-2-nitropyridine structure
1805415-68-2 structure
Product Name:6-Bromo-3-ethyl-2-nitropyridine
CAS No:1805415-68-2
MF:C7H7BrN2O2
MW:231.046680688858
CID:4900616
Update Time:2025-08-05

6-Bromo-3-ethyl-2-nitropyridine Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-3-ethyl-2-nitropyridine
    • Inchi: 1S/C7H7BrN2O2/c1-2-5-3-4-6(8)9-7(5)10(11)12/h3-4H,2H2,1H3
    • InChI Key: WCCMYWHUKPPQTE-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C([N+](=O)[O-])=N1)CC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 171
  • XLogP3: 2.8
  • Topological Polar Surface Area: 58.7

6-Bromo-3-ethyl-2-nitropyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029013360-250mg
6-Bromo-3-ethyl-2-nitropyridine
1805415-68-2 95%
250mg
$1,019.20 2022-04-01
Alichem
A029013360-1g
6-Bromo-3-ethyl-2-nitropyridine
1805415-68-2 95%
1g
$3,184.50 2022-04-01

Additional information on 6-Bromo-3-ethyl-2-nitropyridine

6-Bromo-3-Ethyl-2-Nitropyridine (CAS No. 1805415-68-2)

6-Bromo-3-Ethyl-2-Nitropyridine, also known by its CAS registry number CAS No. 1805415-68-2, is a heterocyclic aromatic compound with significant applications in organic synthesis and materials science. This compound belongs to the pyridine family, a class of six-membered aromatic rings containing one nitrogen atom. The presence of bromine and nitro groups at specific positions on the pyridine ring imparts unique electronic and structural properties, making it a valuable intermediate in various chemical reactions.

The molecular structure of 6-Bromo-3-Ethyl-2-Nitropyridine consists of a pyridine ring with substituents at positions 2, 3, and 6. The nitro group (-NO₂) at position 2 introduces strong electron-withdrawing effects, while the bromine atom at position 6 contributes to both electron-withdrawing and steric effects. The ethyl group at position 3 provides additional steric bulk and can influence the reactivity of the molecule in various synthetic pathways.

Recent studies have highlighted the role of 6-Bromo-3-Ethyl-2-Nitropyridine in the synthesis of advanced materials, particularly in the development of coordination polymers and metal-organic frameworks (MOFs). The nitro group's ability to act as a coordinating ligand has been exploited in constructing porous materials with applications in gas storage and catalysis. For instance, researchers have demonstrated that this compound can form stable MOFs with transition metals such as copper and iron, exhibiting high surface areas and selective adsorption properties.

In addition to its role in materials science, 6-Bromo-3-Ethyl-2-Nitropyridine has been explored as an intermediate in medicinal chemistry. The bromine atom can be replaced with other functional groups through nucleophilic aromatic substitution reactions, enabling the construction of diverse bioactive molecules. Recent advancements in this area have focused on using this compound as a precursor for anti-inflammatory and anticancer agents, leveraging its ability to modulate cellular signaling pathways.

The synthesis of 6-Bromo-3-Ethyl-2-Nitropyridine typically involves multi-step processes starting from pyridine derivatives. One common approach involves the nitration of bromopyridines followed by alkylation to introduce the ethyl group. Recent optimizations have focused on improving reaction yields and reducing environmental impact by employing catalytic systems and green solvents.

CAS No. 1805415-68-2 is also notable for its stability under various reaction conditions, making it suitable for use in harsh chemical environments. Its thermal stability has been characterized through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), revealing decomposition temperatures above 200°C under nitrogen atmosphere. This property is advantageous for applications requiring high thermal resistance.

In terms of spectroscopic properties, 6-Bromo-3-Ethyl-2-Nitropyridine exhibits characteristic UV-vis absorption bands due to the conjugated π-system of the pyridine ring. The presence of electron-withdrawing groups enhances the absorption intensity, making this compound a potential candidate for optoelectronic devices such as organic light-emitting diodes (OLEDs). Recent studies have explored its use as a dopant material in OLEDs, demonstrating promising results in terms of efficiency and stability.

The environmental impact of CAS No. 1805415-68-2 has also been a subject of recent research. Studies on its biodegradation pathways have shown that under aerobic conditions, the compound undergoes microbial degradation via hydrolytic cleavage of the nitro group, leading to less toxic byproducts. This information is crucial for assessing its safety profile and ensuring sustainable practices in its production and application.

In conclusion, 6-Bromo-3-Ethyl-2-Nitropyridine (CAS No. 1805415-68_)_ is a versatile compound with diverse applications across multiple fields. Its unique chemical properties make it an invaluable tool in organic synthesis, materials science, and medicinal chemistry. As research continues to uncover new potential uses for this compound, it is expected to play an increasingly important role in advancing modern chemical technologies.

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